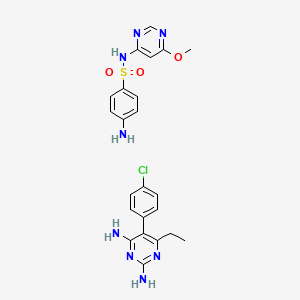
4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide mixt. with 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide mixt with 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine is a complex chemical compound that combines two distinct molecular structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 6-methoxy-4-pyrimidinyl chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the nucleophilic substitution reaction.
For the synthesis of 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine, the starting materials include 4-chlorobenzaldehyde and ethyl acetoacetate. The reaction proceeds through a series of steps, including condensation, cyclization, and amination, under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Dimethylformamide (DMF), ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide mixt. with 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrimidine rings may interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(4-pyrimidinyl)benzenesulfonamide
- 5-(4-chlorophenyl)-2,4-pyrimidinediamine
- 6-Methoxy-4-pyrimidinylamine
Uniqueness
The uniqueness of 4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide mixt. with 5-(4-chlorophenyl)-6-ethyl-2,4-pyrimidinediamine lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both sulfonamide and pyrimidine groups allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
CAS No. |
55128-75-1 |
|---|---|
Molecular Formula |
C23H25ClN8O3S |
Molecular Weight |
529.0 g/mol |
IUPAC Name |
4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4.C11H12N4O3S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h3-6H,2H2,1H3,(H4,14,15,16,17);2-7H,12H2,1H3,(H,13,14,15) |
InChI Key |
KKOPLJBZSNFYGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)
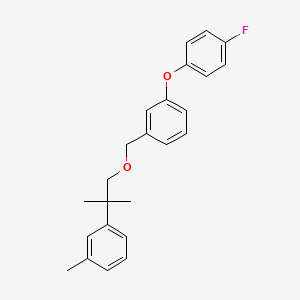
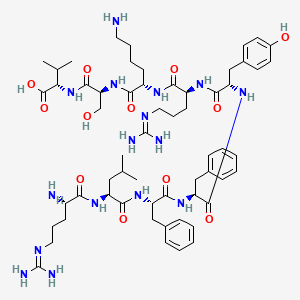

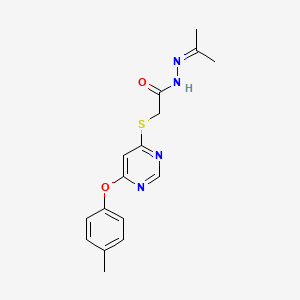

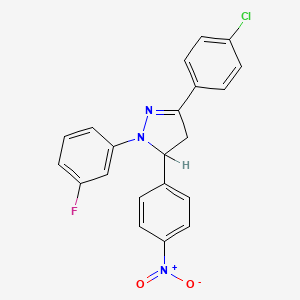
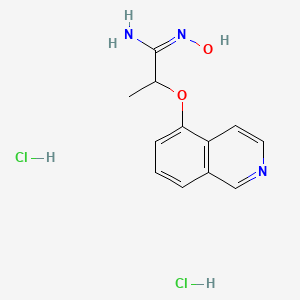

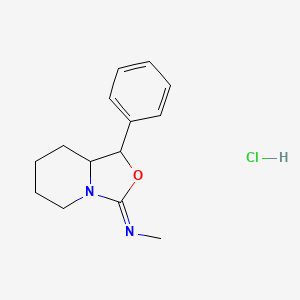
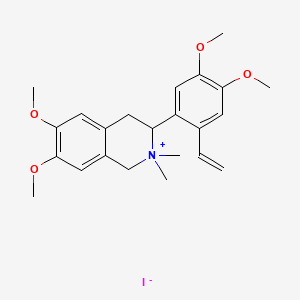
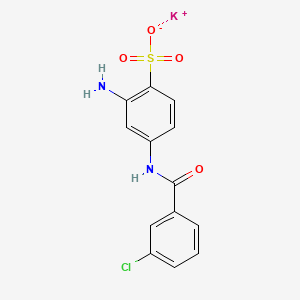
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
